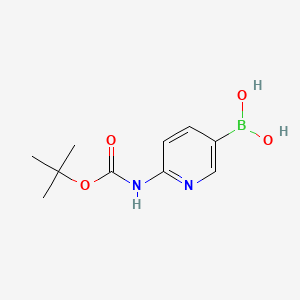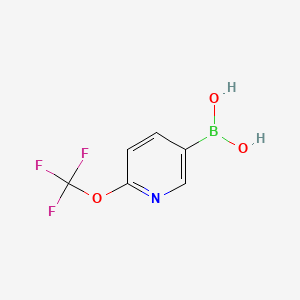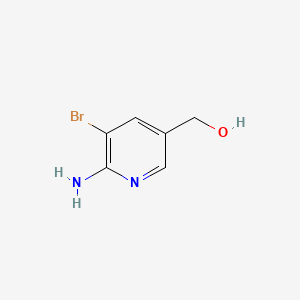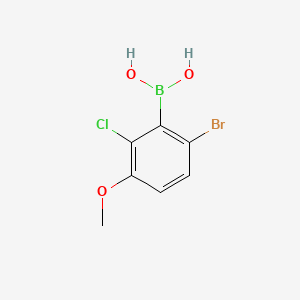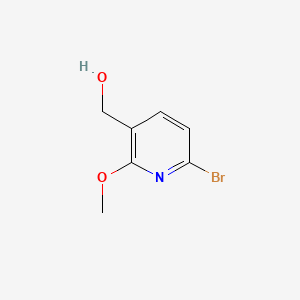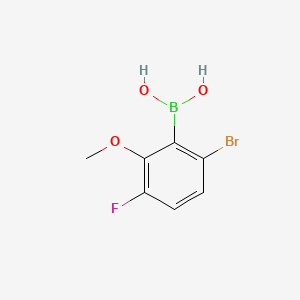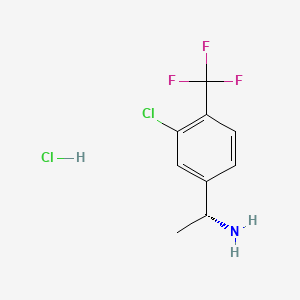
(R)-1-(3-Chloro-4-(trifluoromethyl)phenyl)ethanamine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is an organic molecule with a phenyl group (a ring of 6 carbon atoms) that has chlorine and trifluoromethyl (CF3) substituents, and an ethanamine group attached to it. The “®” indicates that it is a chiral molecule, meaning it cannot be superimposed on its mirror image .
Synthesis Analysis
The synthesis of such a compound would likely involve the reaction of a suitable precursor with an appropriate amine. For example, a compound like 4-chloro-3-(trifluoromethyl)phenyl isocyanate could potentially react with an amine to form the desired product .Molecular Structure Analysis
The molecular structure of this compound would consist of a phenyl ring with chlorine and trifluoromethyl substituents at the 3 and 4 positions, respectively, and an ethanamine group attached to the phenyl ring .Chemical Reactions Analysis
The chemical reactions of this compound would depend on the specific conditions and reagents used. It might undergo reactions typical of amines, such as acid-base reactions or reactions with electrophiles .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, its solubility would depend on the polarity of the molecule, and its melting and boiling points would depend on the strength of the intermolecular forces .Applications De Recherche Scientifique
Fluorinated Compounds in Antitubercular Drug Design
Trifluoromethyl groups, similar to the one in "(R)-1-(3-Chloro-4-(trifluoromethyl)phenyl)ethanamine hydrochloride", have been utilized extensively in antitubercular drug research. These groups are known to modulate the pharmacodynamic and pharmacokinetic behavior of antitubercular agents. The presence of a trifluoromethyl group in a compound can lead to improvements in pharmacodynamic and pharmacokinetic properties, making it a valuable feature in modern antitubercular drug design. This demonstrates the utility of trifluoromethyl groups in enhancing the effectiveness of pharmaceutical compounds (Thomas, 1969).
Trifluoromethylation Reactions in Aqueous Media
The incorporation of fluorinated groups into target molecules is a key focus in organic synthesis, especially for the development of new pharmaceuticals and agrochemicals. Trifluoromethylation, including the use of trifluoromethyl groups, has been explored in water or in the presence of water to develop environmentally friendly methods. This highlights the importance of such functionalities in creating compounds with desired properties while considering environmental impact (Song et al., 2018).
Organic Solvent Applications
Research into organic acids and their roles in various chemical processes, including those involving chlorinated compounds, sheds light on the complex interactions and potential applications of chemical compounds in industrial settings. This includes the study of organic acids in acidizing operations for carbonate and sandstone formations, demonstrating the diverse applications of organic chemistry in improving industrial processes (Alhamad et al., 2020).
Safety And Hazards
Propriétés
IUPAC Name |
(1R)-1-[3-chloro-4-(trifluoromethyl)phenyl]ethanamine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClF3N.ClH/c1-5(14)6-2-3-7(8(10)4-6)9(11,12)13;/h2-5H,14H2,1H3;1H/t5-;/m1./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKLIPTAHHVPGMI-NUBCRITNSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=C(C=C1)C(F)(F)F)Cl)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC(=C(C=C1)C(F)(F)F)Cl)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10Cl2F3N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.08 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-1-(3-Chloro-4-(trifluoromethyl)phenyl)ethanamine hydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![{Hydroxy[(2-methyl-2-propanyl)oxy]amino}(oxo)acetic acid](/img/structure/B591753.png)
![1-[2-(2,4-Dichlorophenyl)-2-(thiophen-3-ylmethoxy)ethyl]imidazole;hydrochloride](/img/structure/B591757.png)
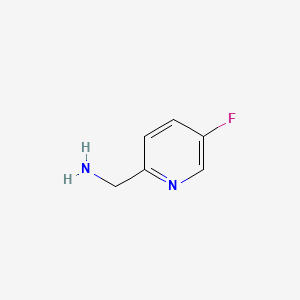


![1-[2-(2,4-Dichlorophenyl)-2-[(2,5-dichlorothiophen-3-yl)methoxy]ethyl]imidazole;hydrochloride](/img/structure/B591763.png)
